2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid
Description
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Features
The compound is systematically named 2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid , reflecting its core pyrimidine ring, substituents, and functional groups.
Key Structural Components:
| Component | Description |
|---|---|
| Pyrimidine ring | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. |
| Substituents | - 1-Phenyl : A phenyl group attached to nitrogen at position 1. |
| - 4-(Trifluoromethyl) : A trifluoromethyl group at carbon 4. | |
| - 6-Oxo : A ketone group at carbon 6. | |
| Sulfanyl linker | A sulfur atom connecting the pyrimidine ring to the acetic acid moiety. |
| Acetic acid | A carboxylic acid group (–COOH) attached via a methylene bridge to sulfur. |
The 1,6-dihydro designation indicates partial saturation of the pyrimidine ring, with two hydrogen atoms in the dihydro positions. The sulfanyl group (–S–) bridges the pyrimidine ring and the acetic acid, forming a thioether linkage.
Structural Features:
- Planar pyrimidine core : The ring adopts a partially saturated conformation due to dihydro substitution.
- Electron-withdrawing groups : The trifluoromethyl (–CF₃) and oxo (–O) groups enhance the ring’s electron-deficient nature.
- Functional group diversity : The compound integrates aromatic (phenyl), heterocyclic (pyrimidine), and carboxylic acid (acetic acid) functionalities.
Systematic Synonyms and Registry Identifiers
| Identifier | Details |
|---|---|
| CAS Number | 685109-28-8 |
| Molecular Formula | C₁₃H₉F₃N₂O₃S |
| SMILES Code | O=C(O)CSC1=NC(C(F)(F)F)=CC(N1C2=CC=CC=C2)=O |
| PubChem CID | Not explicitly listed in provided sources; inferred from structural analogs. |
Synonyms:
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₉F₃N₂O₃S corresponds to:
- Carbon : 13 atoms (including phenyl, pyrimidine, and acetic acid groups).
- Hydrogen : 9 atoms (reduced due to dihydro and substituent effects).
- Fluorine : 3 atoms (trifluoromethyl group).
- Nitrogen : 2 atoms (pyrimidine ring).
- Oxygen : 3 atoms (oxo and carboxylic acid groups).
- Sulfur : 1 atom (sulfanyl linker).
Molecular Weight Calculation:
| Element | Atoms | Atomic Weight | Total Contribution |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 9 | 1.008 | 9.072 |
| F | 3 | 19.00 | 57.00 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 330.28 g/mol |
This matches the molecular weight reported in commercial sources.
Substituent-Specific Nomenclature Conventions
The IUPAC name adheres to strict numbering and substituent priority rules:
Pyrimidine Ring Numbering:
- Position 1 : Phenyl group attachment (N-bound).
- Position 2 : Sulfanyl linkage to acetic acid.
- Position 4 : Trifluoromethyl substituent.
- Position 6 : Oxo group (ketone).
Naming Priorities:
- Heteroatoms : Nitrogen atoms (N1 and N3) dictate the primary numbering.
- Functional groups : The oxo group (–O) receives higher priority than alkyl/aryl substituents.
Sulfanyl Group:
The sulfanyl prefix (–S–) follows IUPAC guidelines for sulfur-containing substituents, where the group is named as a prefix (e.g., thio-).
Properties
IUPAC Name |
2-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3S/c14-13(15,16)9-6-10(19)18(8-4-2-1-3-5-8)12(17-9)22-7-11(20)21/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJKMLLUNJAJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the addition of the sulfanylacetic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Trifluoromethyl vs. Methyl Substitution
- Target Compound : 4-Trifluoromethyl substitution enhances electronic stability and hydrophobicity .
- Analog : [(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid (CAS: 98276-91-6) replaces the trifluoromethyl group with a methyl group. This reduces electron-withdrawing effects and may increase metabolic susceptibility .
Hydroxy and Propyl Substituents
Sulfanyl-Acid Chain Modifications
Acetic Acid vs. Propanoic Acid
- Target Compound : The sulfanyl-acetic acid group provides a short, polar chain ideal for solubility and interactions with biological targets.
Ester Derivatives
Heterocycle Replacement: Pyrimidine vs. Pyridine
- Analog: 2-{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid replaces the pyrimidine with a dihydropyridine ring.
Physicochemical and Functional Properties
Molecular Weight and Solubility
Electronic Effects
- The trifluoromethyl group in the target compound increases electron deficiency, stabilizing the pyrimidine ring and enhancing resistance to oxidation compared to methyl or hydroxy analogs .
Biological Activity
2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C21H18F3N3O3S
- Molecular Weight : 449.446 g/mol
- CAS Number : Not explicitly provided in the search results but related compounds indicate it falls within specific chemical classifications.
The compound is believed to interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are implicated in numerous physiological processes. The specific interactions of this compound with GPCRs can lead to alterations in signaling cascades that affect cellular responses such as inflammation, pain perception, and metabolic regulation .
Anti-inflammatory Effects
Compounds containing sulfur and pyrimidine moieties have been reported to exhibit anti-inflammatory activity. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune cell activity. This suggests that this compound could possess similar properties, potentially making it useful in treating inflammatory conditions.
Study on Similar Compounds
A study evaluating the anti-inflammatory effects of a related compound demonstrated significant reductions in markers such as TNF-alpha and IL-6 in vitro. These findings highlight the potential for this compound to influence inflammatory pathways positively.
| Compound | Activity | Mechanism |
|---|---|---|
| Related Pyrimidine | Antimicrobial | Disruption of bacterial cell wall synthesis |
| Related Sulfur Compound | Anti-inflammatory | Inhibition of cytokine production |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrimidine derivatives. These studies often report enhanced biological activities compared to their parent compounds. For example, modifications that increase lipophilicity or alter electronic properties can significantly enhance receptor binding affinity and efficacy.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Thioether linkage formation : Reacting a pyrimidinone derivative with a mercaptoacetic acid intermediate under basic conditions (e.g., NaOH in ethanol) to form the sulfanyl bridge .
- Trifluoromethyl group introduction : Electrophilic substitution or nucleophilic fluorination using reagents like trifluoromethyl iodide (CF₃I) in the presence of copper catalysts .
- Optimization strategies :
- Temperature control : Maintain 60–80°C during coupling reactions to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst screening : Use Pd/C or organocatalysts to improve regioselectivity in cyclization steps .
Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and reduce trial-and-error experimentation .
Basic: Which spectroscopic techniques are prioritized for structural characterization, and what key features should be analyzed?
Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the sulfanyl-acetic acid moiety .
- X-ray crystallography : Resolve bond angles and dihedral angles in the pyrimidinone core to confirm regiochemistry .
Advanced: How can computational methods predict reactivity and stability under varying conditions?
Answer:
- Reactivity prediction :
- Stability assessment :
Advanced: How to resolve contradictions in reported biological activities or synthetic yields?
Answer:
- Data triangulation :
- Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies to identify yield discrepancies .
- Validate biological assays using standardized cell lines (e.g., HEK293 vs. HeLa) to control for variability in activity reports .
- Mechanistic studies :
Basic: What derivatization pathways exploit the sulfanyl and acetic acid moieties?
Answer:
- Sulfanyl group :
- Nucleophilic substitution : Replace the sulfur atom with amines or alkoxides under basic conditions .
- Oxidation : Convert to sulfone/sulfoxide derivatives using mCPBA (meta-chloroperbenzoic acid) .
- Acetic acid moiety :
- Esterification : React with alcohols (e.g., ethanol) under acidic catalysis to improve lipophilicity .
- Amide coupling : Use EDC/HOBt to conjugate with amines for prodrug development .
Advanced: Designing experiments to elucidate mechanisms amid conflicting in vitro/in vivo data
Answer:
- Multi-omics integration :
- Transcriptomics : Compare gene expression profiles in treated vs. untreated models to identify off-target effects .
- Metabolomics : Track metabolite formation (e.g., glutathione adducts) to assess oxidative stress pathways .
- Pharmacokinetic modeling :
- Use physiologically based pharmacokinetic (PBPK) models to reconcile differences in bioavailability between assay systems .
Basic: Critical purification parameters and suitable chromatographic techniques
Answer:
- Parameters :
- Techniques :
Advanced: Limitations of in silico pharmacokinetic predictions for in vivo extrapolation
Answer:
- Key limitations :
- Mitigation strategies :
- Combine QSAR models with microsomal stability assays to refine predictions .
Basic: Electronic effects of the trifluoromethyl group on reactivity
Answer:
- Electron-withdrawing effect :
- Comparative studies :
- Non-fluorinated analogs show 30–50% lower reactivity in coupling reactions due to reduced electrophilicity .
Advanced: Multi-omics strategies for comprehensive bioactivity assessment
Answer:
- Workflow :
- Validation :
- Use CRISPR-Cas9 knockout models to confirm target essentiality in observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
